4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Description
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-6-8-19(9-7-17)28(26)15-18-14-20(25-10-12-27-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUKMNFRKTQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and sulfinylmethyl groups. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinylmethyl group can act as a reactive site, forming covalent bonds with target proteins, thereby altering their function. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The morpholine ring enhances solubility and modulates pharmacokinetics.
- The 4-chlorophenyl and phenyl groups contribute to lipophilicity and steric bulk.
Comparison with Structurally Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
- CAS No.: 478031-54-8
- Molecular Formula : C₁₉H₁₆ClN₃O₂S₂
- Molar Mass : 433.94 g/mol
- Structural Differences :
- Sulfanyl (S–) group at position 4 instead of sulfinyl (S=O).
- Methylsulfonyl (SO₂CH₃) substituent at position 4.
- The sulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability but reduce membrane permeability .
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine
- CAS No.: 303147-61-7
- Molecular Formula : C₂₀H₂₀N₄OS
- Molar Mass : 364.46 g/mol
- Structural Differences :
- Phenylsulfanyl group replaces 4-chlorophenylsulfinylmethyl.
- 4-Pyridinyl substituent at position 2 instead of phenyl.
- Impact of Differences: The pyridinyl group introduces basicity, improving aqueous solubility.
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine
- CAS No.: 477866-88-9
- Molecular Formula : C₂₀H₁₉ClN₄OS
- Molar Mass : 398.90 g/mol
- Structural Differences :
- 2-Pyridinyl at position 2 and sulfanyl linkage instead of sulfinyl.
- Impact of Differences: The 2-pyridinyl group may sterically hinder interactions with planar binding sites. Sulfanyl vs.
4-[6-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
- CAS No.: 866038-76-8
- Molecular Formula : C₂₄H₂₆ClN₃OS
- Molar Mass : 440.00 g/mol
- Structural Differences :
- 2,6-Dimethylmorpholine instead of unsubstituted morpholine.
- Benzylsulfanyl group at position 5.
- Benzylsulfanyl enhances lipophilicity, which may improve blood-brain barrier penetration .
4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine
- CAS No.: 76369-36-3
- Molecular Formula : C₁₄H₁₅ClN₄O
- Molar Mass : 290.75 g/mol
- Structural Differences: Amino group at position 2 instead of phenyl.
- Impact of Differences :
Comparative Analysis Table
Research Findings and Implications
- Sulfur Oxidation State : Sulfinyl groups (as in the target compound) offer intermediate polarity between sulfanyl and sulfonyl, optimizing solubility and membrane permeability .
- Morpholine Substitution : Unsubstituted morpholine (target compound) provides better conformational flexibility than 2,6-dimethylmorpholine .
- Biological Activity : Sulfur-containing pyrimidines exhibit varied pharmacological profiles. For example, sulfinyl derivatives may show enhanced anti-inflammatory activity compared to sulfanyl analogs, as suggested by studies on related indole-pyrimidine hybrids .
Biological Activity
The compound 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine, with the Chemical Abstracts Service (CAS) number 306980-67-6, is a complex organic molecule characterized by a morpholine ring and a pyrimidine core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.
Chemical Structure and Properties
The molecular formula of 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine is C21H20ClN3O2S. The structure features a sulfinylmethyl group attached to a chlorophenyl moiety and a morpholine ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 413.92 g/mol |
| IUPAC Name | 4-(6-([(4-Chlorophenyl)sulfinyl]methyl)-2-phenyl-4-pyrimidinyl)morpholine |
| CAS Number | 306980-67-6 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites on target proteins, thereby modulating their activity. The sulfinyl group can act as a reactive site, potentially forming covalent bonds with proteins, while the pyrimidine ring may facilitate interactions through hydrogen bonding and π-π stacking.
Anticancer Activity
Research has indicated that compounds similar to 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. It is hypothesized that by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX), the compound could reduce inflammation-related symptoms in various diseases. Animal models have demonstrated that similar sulfinyl-containing compounds can significantly lower inflammatory markers.
Case Studies
- In Vitro Studies : A study investigating the effects of related pyrimidine compounds on cancer cell lines found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Animal Models : In vivo studies using murine models of inflammation reported that treatment with pyrimidine derivatives led to significant reductions in edema and inflammatory cytokines compared to control groups.
Q & A
Basic: What are the key synthetic challenges in preparing 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions and oxidation. A critical challenge is controlling the sulfinyl group (−S(O)−) formation, as over-oxidation to sulfone (−SO₂−) or incomplete oxidation to sulfide (−S−) can occur. For example, the sulfinylmethyl group requires precise stoichiometric control of oxidizing agents (e.g., meta-chloroperbenzoic acid) and inert reaction conditions to avoid side reactions . Purification via column chromatography or recrystallization is essential to isolate the target compound from intermediates and byproducts.
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds). For instance, the dihedral angle between the pyrimidine ring and the 4-chlorophenyl group can reveal steric or electronic effects influencing molecular packing. Refinement parameters (R-factor, displacement ellipsoids) must be rigorously validated to confirm structural accuracy. Evidence from related morpholine-pyrimidine hybrids shows that intramolecular N–H⋯N hydrogen bonds often stabilize conformations .
Basic: What spectroscopic techniques are recommended for characterizing this compound’s purity?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent integration and coupling patterns. The morpholine ring’s protons (~3.5–4.5 ppm) and sulfinylmethyl group’s chiral center (split signals) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak) and detects fragmentation patterns linked to sulfoxide cleavage .
- IR : The sulfinyl group shows a characteristic S=O stretch near 1050–1100 cm⁻¹ .
Advanced: How do substituent variations on the pyrimidine ring affect bioactivity?
Answer:
Comparative studies of pyrimidine derivatives (Table 1) indicate that:
For example, replacing sulfinylmethyl with sulfonyl reduces antimicrobial activity by 40% in analogous compounds , highlighting the sulfoxide’s redox-sensitive role.
Basic: What computational methods predict the electronic properties of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), revealing charge distribution and reactivity .
- Multiwfn Analysis : Visualizes electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, critical for understanding interaction with biological targets .
- Molecular Docking : AutoDock Vina assesses binding affinity to enzymes (e.g., kinases), guided by the morpholine ring’s hydrogen-bonding capacity .
Advanced: How to address contradictory bioactivity data in different assay systems?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, redox environment affecting sulfoxide stability). Mitigation strategies:
- Redox Buffering : Use antioxidants (e.g., ascorbic acid) to stabilize the sulfinyl group during cell-based assays .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfone) that may interfere with results .
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell viability (CC₅₀) to distinguish target-specific effects from cytotoxicity .
Basic: What are the stability considerations for long-term storage?
Answer:
The sulfinyl group is prone to hydrolysis and oxidation. Recommendations:
- Storage : Argon atmosphere at −20°C in amber vials to prevent light-induced degradation.
- Stability Testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications : Substitute morpholine with piperazine or thiomorpholine to alter solubility .
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., −CF₃) on the phenyl ring to enhance metabolic stability .
- Protease Sensitivity : Use fluorinated analogs to track metabolic pathways via ¹⁹F NMR .
Basic: What solvents are compatible with this compound in reactivity studies?
Answer:
- Polar aprotic solvents : DMSO, DMF for nucleophilic substitutions (ensure anhydrous conditions).
- Low polarity : Dichloromethane or THF for Suzuki-Miyaura couplings .
Avoid protic solvents (e.g., MeOH) to prevent sulfoxide reduction .
Advanced: How to analyze intermolecular interactions in co-crystals or salts?
Answer:
SC-XRD and Hirshfeld surface analysis quantify interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
